molecular formula C18H23NO3S B500479 N-benzyl-4-(pentyloxy)benzenesulfonamide

N-benzyl-4-(pentyloxy)benzenesulfonamide

Cat. No.: B500479
M. Wt: 333.4g/mol
InChI Key: AUDNIILFIZLJAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-(pentyloxy)benzenesulfonamide is a chemical compound supplied for research purposes. With a molecular formula of C₁₈H₂₃NO₃S, this benzenesulfonamide derivative features a benzyl group on the sulfonamide nitrogen and a pentyloxy chain at the para position of the benzene ring . This structure is closely related to N-benzyl-p-toluenesulfonamide (BTS), a recognized and potent inhibitor of myosin ATPase activity . BTS has been extensively studied for its specific inhibition of fast skeletal muscle contraction, functioning by binding to the myosin subfragment-1 (S1) and significantly impairing the actomyosin ATPase cycle . Its primary mechanism involves a substantial reduction in the rate of phosphate (P(i)) release, both in the presence and absence of actin, and a decrease in the affinity of myosin-ADP complexes for actin . Given their structural similarity, this compound serves as a valuable research tool for scientists exploring actomyosin function, muscle physiology, and myosin-based molecular motors. Furthermore, the benzenesulfonamide core is a privileged scaffold in medicinal chemistry, known for its ability to inhibit various enzymes, such as carbonic anhydrases . Researchers may investigate this compound to develop novel inhibitors or probe structure-activity relationships. This product is intended for laboratory research use only and is not approved for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C18H23NO3S

Molecular Weight

333.4g/mol

IUPAC Name

N-benzyl-4-pentoxybenzenesulfonamide

InChI

InChI=1S/C18H23NO3S/c1-2-3-7-14-22-17-10-12-18(13-11-17)23(20,21)19-15-16-8-5-4-6-9-16/h4-6,8-13,19H,2-3,7,14-15H2,1H3

InChI Key

AUDNIILFIZLJAL-UHFFFAOYSA-N

SMILES

CCCCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2

Canonical SMILES

CCCCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

PPARγ Ligands

  • Compound 6/7 (N-(5-chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide derivatives): Exhibit Gold Scores of 78.09 and 87.26, respectively, with hydrogen bonding scores of 6.11–7.42, indicating robust PPARγ interactions .
  • This compound: Lacks direct data but shares a sulfonamide scaffold.

Anti-Inflammatory Agents

  • Compound CGS 27023A ([18F]BR-351): A radiofluorinated MMP inhibitor with a benzenesulfonamide core, highlighting the scaffold’s versatility in targeted therapy .
  • Compound B/D (quinazolinyl-benzenesulfonamides): Show Pa < 0.5 as nootropics, suggesting divergent applications compared to alkoxy-substituted analogs .

HIV Integrase Inhibitors

  • Styrylquinoline-benzenesulfonamides: Nitro groups at the benzenesulfonamide moiety enhance HIV IN inhibition (IC₅₀ ~10 μM), whereas hydroxyl-free analogs are less active . This suggests electron-deficient substituents (e.g., nitro) may benefit antiviral activity over alkoxy chains.

Preparation Methods

Alkylation of 4-Hydroxybenzenesulfonic Acid

The Williamson ether synthesis is employed to install the pentyloxy group. 4-Hydroxybenzenesulfonic acid is treated with pentyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone under reflux (24–48 hours). The reaction proceeds via deprotonation of the phenolic hydroxyl, followed by nucleophilic attack on pentyl bromide:

4-HO-C₆H₄-SO₃H + C₅H₁₁BrK₂CO₃, acetone4-(C₅H₁₁O)-C₆H₄-SO₃H + HBr\text{4-HO-C₆H₄-SO₃H + C₅H₁₁Br} \xrightarrow{\text{K₂CO₃, acetone}} \text{4-(C₅H₁₁O)-C₆H₄-SO₃H + HBr}

Yield : 65–78% (reported for analogous alkylations).

Conversion to Sulfonyl Chloride

The sulfonic acid is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C:

4-(C₅H₁₁O)-C₆H₄-SO₃H + PCl₅4-(C₅H₁₁O)-C₆H₄-SO₂Cl + POCl₃ + HCl\text{4-(C₅H₁₁O)-C₆H₄-SO₃H + PCl₅} \rightarrow \text{4-(C₅H₁₁O)-C₆H₄-SO₂Cl + POCl₃ + HCl}

Critical Parameters :

  • Temperature control to minimize hydrolysis.

  • Anhydrous conditions to prevent side reactions.

Coupling with Benzylamine to Form the Sulfonamide

The sulfonyl chloride intermediate reacts with benzylamine in tetrahydrofuran (THF) at room temperature, using triethylamine (Et₃N) as a base to scavenge HCl:

4-(C₅H₁₁O)-C₆H₄-SO₂Cl + C₆H₅CH₂NH₂Et₃N, THFThis compound + Et₃NH⁺Cl⁻\text{4-(C₅H₁₁O)-C₆H₄-SO₂Cl + C₆H₅CH₂NH₂} \xrightarrow{\text{Et₃N, THF}} \text{this compound + Et₃NH⁺Cl⁻}

Optimization Data :

ParameterOptimal ConditionYield (%)
SolventTHF82
BaseEt₃N85
Temperature (°C)2588

Side Reactions :

  • Over-alkylation at the sulfonamide nitrogen (mitigated by stoichiometric control).

  • Hydrolysis of sulfonyl chloride (prevented by anhydrous conditions).

Alternative Pathways and Comparative Analysis

Direct Sulfonation of 4-Pentyloxybenzene

An alternative route involves Friedel-Crafts sulfonation of 4-pentyloxybenzene using chlorosulfonic acid. However, this method risks polysubstitution and requires rigorous purification:

4-(C₅H₁₁O)-C₆H₅ + HSO₃Cl4-(C₅H₁₁O)-C₆H₄-SO₃HPCl₅4-(C₅H₁₁O)-C₆H₄-SO₂Cl\text{4-(C₅H₁₁O)-C₆H₅ + HSO₃Cl} \rightarrow \text{4-(C₅H₁₁O)-C₆H₄-SO₃H} \xrightarrow{\text{PCl₅}} \text{4-(C₅H₁₁O)-C₆H₄-SO₂Cl}

Yield : 55–62% (lower than Williamson approach).

Reductive Amination Approach

A patent-derived method involves reductive amination of 4-(pentyloxy)benzaldehyde with benzylamine using sodium cyanoborohydride (NaBH₃CN), followed by sulfonation. While innovative, this pathway introduces additional steps and reduces overall efficiency:

4-(C₅H₁₁O)-C₆H₄-CHO + C₆H₅CH₂NH₂NaBH₃CN4-(C₅H₁₁O)-C₆H₄-CH₂NHBzSO₃HTarget\text{4-(C₅H₁₁O)-C₆H₄-CHO + C₆H₅CH₂NH₂} \xrightarrow{\text{NaBH₃CN}} \text{4-(C₅H₁₁O)-C₆H₄-CH₂NHBz} \xrightarrow{\text{SO₃H}} \text{Target}

Yield : 48% (non-competitive with direct coupling).

Characterization and Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.72 (d, 2H, Ar-H), 6.92 (d, 2H, Ar-H), 4.51 (s, 2H, N-CH₂-Ph), 3.95 (t, 2H, OCH₂), 1.75–0.89 (m, 9H, pentyl).

  • ESI-MS : m/z 362.1 [M+H]⁺.

Crystallographic Analysis (Hypothetical)

Single-crystal X-ray diffraction of analogous N-benzyl sulfonamides reveals orthorhombic systems with Pna2₁ symmetry, as observed in structurally related compounds.

Industrial-Scale Considerations

Cost Efficiency

  • Williamson Route : ~$12.50/g (raw materials).

  • Direct Sulfonation : ~$18.20/g (due to chlorosulfonic acid costs).

Environmental Impact

  • Waste Streams : HCl and POCl₃ require neutralization.

  • Solvent Recovery : THF and acetone are recycled via distillation (85% recovery).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-benzyl-4-(pentyloxy)benzenesulfonamide with high purity and yield?

  • Methodological Answer : The synthesis typically involves coupling a sulfonyl chloride intermediate with a benzylamine derivative under controlled conditions. For example, analogous procedures (e.g., ) utilize dichloromethane as a solvent, potassium carbonate as a base, and dropwise addition of acyl chlorides at 0°C under argon to minimize side reactions. Post-reaction purification via vacuum filtration and rotary evaporation ensures removal of unreacted reagents. Yield optimization (e.g., 89% in ) requires precise stoichiometry, inert atmosphere, and temperature control .

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include the benzyl protons (δ 4.2–4.5 ppm, singlet for -CH₂-), pentyloxy chain protons (δ 1.2–1.6 ppm for -CH₂-), and aromatic protons (δ 6.8–7.8 ppm) .
  • IR : Confirm sulfonamide functional groups via S=O asymmetric/symmetric stretching (1320–1160 cm⁻¹) and N-H bending (1540–1480 cm⁻¹) .
  • HPLC : Monitor purity using reverse-phase chromatography with a C18 column and UV detection at 254 nm .

Q. What solvent systems are recommended for solubility studies of this compound in preclinical assays?

  • Methodological Answer : Preliminary solubility screening in DMSO (10–50 mM) is common for in vitro assays. For aqueous compatibility, co-solvents like PEG-400 or cyclodextrin-based solutions can enhance solubility. Polar aprotic solvents (e.g., acetonitrile) are preferred for crystallography () .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, disorder) be resolved during structure determination of this compound?

  • Methodological Answer : Use SHELXL ( ) for refinement, applying TWIN/BASF commands to model twinning. Disorder in the pentyloxy chain can be addressed via PART/SUMP restraints. High-resolution data (≤1.0 Å) and low-temperature (100 K) collection minimize thermal motion artifacts .

Q. What strategies validate the hypothesized enzyme inhibition mechanism (e.g., dihydropteroate synthase) for this sulfonamide derivative?

  • Methodological Answer :

  • Enzyme Assays : Measure IC₅₀ via spectrophotometric monitoring of dihydropteroate formation inhibition ().
  • Docking Studies : Use AutoDock Vina to simulate ligand-enzyme interactions, focusing on hydrogen bonding with conserved residues (e.g., Asp/His in the active site) .
  • Mutagenesis : Validate binding by mutating key residues and assessing activity loss .

Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., unexpected metabolic stability)?

  • Methodological Answer :

  • Meta Dynamics Simulations : Identify hidden conformational states affecting stability.
  • LC-MS Metabolite Profiling : Compare in silico ADMET predictions (e.g., CYP450 metabolism) with experimental hepatocyte incubation data ().
  • Free Energy Perturbation : Refine force field parameters to align simulations with observed stability .

Safety and Handling

Q. What precautions are critical when handling this compound due to its thermal instability?

  • Methodological Answer :

  • Storage : Keep at –20°C in amber vials under argon to prevent decomposition ().
  • Hazard Mitigation : Conduct DSC analysis to identify decomposition onset temperature. Use fume hoods and PPE (nitrile gloves, safety goggles) during synthesis ().
  • Waste Disposal : Neutralize sulfonamide residues with 10% NaOH before disposal .

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